molecular formula C23H25N5O2S B2398573 3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1112308-90-3

3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide

Cat. No.: B2398573
CAS No.: 1112308-90-3
M. Wt: 435.55
InChI Key:
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Description

3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It has been suggested that it could bind with the active site of histone acetyltransferase PCAF . This interaction could potentially inhibit or activate certain enzymes, influencing the overall biochemical reactions within the cell.

Cellular Effects

3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide can have significant effects on various types of cells and cellular processes. It has been shown to have cytotoxic activity against several human cancer cell lines . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential changes in gene expression. It is suggested that the compound could bind to the active site of histone acetyltransferase PCAF , potentially influencing gene expression and exerting its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide typically involves multiple steps. One common method includes the condensation of benzylthio-substituted triazoles with quinazoline derivatives under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide has several scientific research applications:

Properties

IUPAC Name

3-(1-benzylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-16(2)14-24-20(29)12-13-27-21(30)18-10-6-7-11-19(18)28-22(27)25-26-23(28)31-15-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVHQQSJSJWCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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